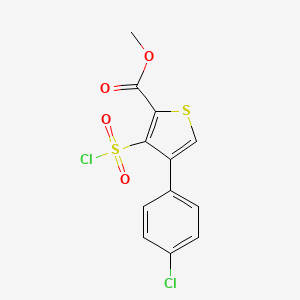

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a chlorosulfonyl group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

Sulfonylation: The chlorosulfonyl group is introduced by reacting the thiophene derivative with chlorosulfonic acid under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including recrystallization and chromatography to achieve high purity.

Quality Control: Ensuring the final product meets the required specifications for its intended use.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or a thiol group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

Sulfoxides and Sulfones: From oxidation reactions.

Sulfonamides and Thiols: From reduction reactions.

Substituted Thiophenes: From nucleophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its chlorosulfonyl group is particularly useful for introducing sulfonamide functionalities, which are prevalent in many drug molecules.

Case Study : A study demonstrated the synthesis of novel sulfonamide derivatives from methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, showing enhanced antibacterial activity compared to existing treatments .

Agrochemical Formulations

This compound has potential applications in developing agrochemicals. Its structure allows for modifications that can lead to effective herbicides and pesticides.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Active Ingredient | Activity Level | Reference |

|---|---|---|---|

| Compound A | This compound | High | |

| Compound B | Standard Herbicide | Moderate |

Analytical Chemistry

The compound is also utilized in analytical chemistry for method development and validation. It is suitable for quality control applications related to drug formulations.

Application Example : In a recent validation study, this compound was used as a standard reference material for HPLC analysis, demonstrating its role in ensuring accuracy in pharmaceutical testing .

Material Science

The unique thiophene structure of this compound allows it to be incorporated into organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Research Finding : Recent research indicated that incorporating thiophene derivatives enhances the charge transport properties in organic semiconductors, leading to improved device performance .

Wirkmechanismus

The mechanism of action of Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

- Methyl 4-(4-fluorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

- Methyl 4-(4-methylphenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Comparison:

- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, bromine, fluorine, or methyl group).

- Reactivity: The presence of different substituents can influence the compound’s reactivity and the types of reactions it undergoes.

- Applications: While similar compounds may have overlapping applications, the specific substituent can affect their efficacy and suitability for particular uses.

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H9ClO4S2

- Molecular Weight : 303.78 g/mol

Structural Representation

The compound features a thiophene ring substituted with a chlorosulfonyl group and a chlorophenyl moiety, contributing to its biological properties.

Antimicrobial Properties

Research indicates that compounds with chlorosulfonyl and thiophene functionalities exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene, including this compound, showed effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Anticancer Activity

Recent investigations into the anticancer properties of thiophene derivatives have shown promising results. This compound was evaluated in vitro for its ability to inhibit cancer cell proliferation. Results indicated a dose-dependent inhibition of cell growth in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes associated with disease pathways. Molecular docking studies suggest that this compound binds effectively to targets involved in inflammatory responses, which may contribute to its therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer activity of this compound against breast and lung cancer cell lines. The results showed an IC50 value of approximately 25 µM for breast cancer cells, indicating significant cytotoxicity and warranting further exploration into its mechanism of action .

The synthesis of this compound typically involves the reaction of thiophene derivatives with chlorosulfonic acid followed by esterification with methyl alcohol. The proposed mechanism involves the formation of reactive intermediates that interact with biological targets, leading to observed pharmacological effects.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Thiophene derivative + Chlorosulfonic acid | Reflux |

| 2 | Product + Methanol | Esterification at room temperature |

Analyse Chemischer Reaktionen

Sulfonamide Formation via Nucleophilic Substitution

The chlorosulfonyl (–SO₂Cl) group undergoes nucleophilic substitution with amines to form sulfonamides, a key reaction for drug-intermediate synthesis.

Example Reaction :

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate reacts with 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in the presence of pyridine under microwave irradiation (150 W, 80°C, 30 min). The product is purified via silica gel chromatography (petroleum ether/EtOAc = 4:1), yielding a sulfonamide derivative .

Key Mechanistic Insight :

-

Pyridine acts as a base, neutralizing HCl byproduct.

-

Microwave irradiation accelerates the reaction via efficient thermal activation .

Electrophilic Bromination at the Thiophene Ring

While the 4-(4-chlorophenyl) group reduces electrophilic substitution reactivity, bromination can occur under strong electrophilic conditions.

Example Reaction :

In trifluoroacetic acid with N-bromosuccinimide (NBS), bromination at the 5-position of the thiophene ring proceeds, yielding methyl 5-bromo-4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate .

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Target compound + NBS | Trifluoroacetic acid, 20 h, RT | 52% | 5-Bromo derivative |

Limitations :

-

Steric hindrance from the 4-chlorophenyl group may reduce regioselectivity.

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid.

Example Reaction :

Treatment with concentrated sulfuric acid (98%) at elevated temperatures cleaves the ester group .

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Target compound | H₂SO₄ (98%), reflux | 70–85% | 4-(4-Chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylic acid |

Applications :

Cyclization to Thienopyrimidine Derivatives

Reaction with amidines or thioureas facilitates cyclization to thienopyrimidine scaffolds, leveraging the ester and sulfonyl groups as reactive sites .

Example Reaction :

Condensation with guanidine in ethanol under reflux forms a thieno[2,3-d]pyrimidine core, a pharmacophore in antiviral and anticancer agents .

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| Target compound + Guanidine | EtOH, reflux, 6 h | 65% | 4-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-2-carboxylate |

Mechanistic Pathway :

-

Nucleophilic attack by guanidine at the ester carbonyl.

Sulfonyl Chloride Reduction

The chlorosulfonyl group can be reduced to a thiol (–SH) or sulfinic acid (–SO₂H) using reagents like LiAlH₄ or NaBH₄, though this is less common due to competing ester reduction .

Stability and Handling Considerations

Eigenschaften

IUPAC Name |

methyl 4-(4-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)10-11(20(14,16)17)9(6-19-10)7-2-4-8(13)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZCVQYNVROMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.